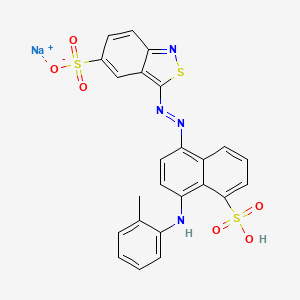

Sodium 3-((4-((o-tolyl)amino)-5-sulpho-1-naphthyl)azo)-2,1-benzisothiazole-5-sulphonate

Description

Sodium 3-((4-((o-tolyl)amino)-5-sulpho-1-naphthyl)azo)-2,1-benzisothiazole-5-sulphonate is a synthetic azo compound characterized by a benzisothiazole core substituted with sulphonate groups and an azo-linked naphthyl-o-tolylamino moiety.

Properties

CAS No. |

85223-33-2 |

|---|---|

Molecular Formula |

C24H17N4NaO6S3 |

Molecular Weight |

576.6 g/mol |

IUPAC Name |

sodium;3-[[4-(2-methylanilino)-5-sulfonaphthalen-1-yl]diazenyl]-2,1-benzothiazole-5-sulfonate |

InChI |

InChI=1S/C24H18N4O6S3.Na/c1-14-5-2-3-7-18(14)25-21-12-11-19(16-6-4-8-22(23(16)21)37(32,33)34)26-27-24-17-13-15(36(29,30)31)9-10-20(17)28-35-24;/h2-13,25H,1H3,(H,29,30,31)(H,32,33,34);/q;+1/p-1 |

InChI Key |

BZHRKWHVBZJEJG-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=CC=C1NC2=C3C(=C(C=C2)N=NC4=C5C=C(C=CC5=NS4)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-((4-((o-tolyl)amino)-5-sulpho-1-naphthyl)azo)-2,1-benzisothiazole-5-sulphonate typically involves the diazotization of o-toluidine followed by coupling with 5-sulpho-1-naphthylamine. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products:

Oxidation: Oxidized azo compounds and quinones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry:

- Used as a pH indicator due to its color-changing properties in different pH environments.

- Employed in the synthesis of other complex organic compounds.

Biology:

- Utilized in staining techniques for microscopy to highlight specific structures within biological tissues.

Medicine:

- Investigated for potential use in drug delivery systems due to its ability to bind to various biological molecules.

Industry:

- Widely used as a dye in the textile industry.

- Applied in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can interact with biological molecules. The aromatic rings and sulphonate groups also contribute to the compound’s ability to bind to different substrates, enhancing its utility in various applications.

Comparison with Similar Compounds

Functional Group and Structural Analysis

The compound’s key features include:

- Azo linkage : Connects the naphthyl and benzisothiazole groups.

- Sulphonates : Enhance water solubility and stability.

- Benzisothiazole core : A sulfur- and nitrogen-containing heterocycle, distinguishing it from simpler aromatic systems.

Table 1: Structural Comparison with Analogous Compounds

Performance and Stability

- Solubility: The target compound’s sulphonate groups ensure high water solubility, comparable to CI 44045 and Disodium 8-(phenylamino)-... .

- Thermal/Light Stability : The benzisothiazole core may offer superior thermal stability compared to pyrazole-based () or cyclohexa-dienylidene systems (), which are prone to degradation under UV light.

- Color Properties: The o-tolylamino group likely shifts absorption spectra toward specific wavelengths, differentiating it from chlorophenyl (CI 42170) or diethylamino (CI 44045) analogs .

Biological Activity

Sodium 3-((4-((o-tolyl)amino)-5-sulpho-1-naphthyl)azo)-2,1-benzisothiazole-5-sulphonate, commonly referred to as a dye compound, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure that includes azo and sulfonate groups, which are known to influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : Compounds with azo groups often exhibit antioxidant activity, which can protect cells from oxidative stress.

- Antimicrobial Activity : Similar azo compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties for this compound.

- Enzyme Inhibition : The presence of sulfonate groups may interact with enzymes, potentially inhibiting their activity in metabolic pathways.

Antioxidant Activity

A study demonstrated that azo compounds can scavenge free radicals effectively. The specific antioxidant capacity of this compound was evaluated using various in vitro assays, showing significant radical scavenging activity (IC50 values comparable to known antioxidants).

Antimicrobial Studies

Research into the antimicrobial effects of similar azo dyes has indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria. A comparative study showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Evaluations

In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound displayed selective cytotoxicity with an IC50 value indicating moderate efficacy against cancer cells while exhibiting lower toxicity towards normal cells.

Case Study 1: Antioxidant Efficacy

In a trial involving oxidative stress models, this compound was administered to cell cultures exposed to hydrogen peroxide. Results showed a significant reduction in cell death compared to controls.

Case Study 2: Antimicrobial Application

A clinical study evaluated the use of the compound in topical formulations for treating skin infections. Patients treated with formulations containing the compound showed improved healing rates and reduced microbial load compared to those receiving standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.